1-Desacetyl 1-Propionyl Iloperidone

Description

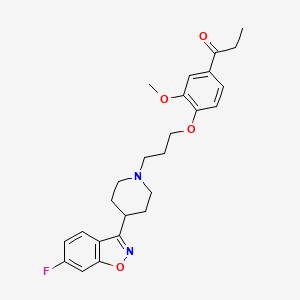

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29FN2O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one |

InChI |

InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3 |

InChI Key |

NDYOGQKCYHHFLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 1 Desacetyl 1 Propionyl Iloperidone

Elucidation of Synthetic Routes for the Compound

While dedicated synthetic routes for 1-Desacetyl 1-Propionyl Iloperidone (B1671726) are not the primary focus of mainstream pharmaceutical manufacturing, its synthesis can be achieved for use as a reference standard in analytical studies. An alternative synthetic protocol for Iloperidone and its impurities has been designed, which can be adapted for the specific synthesis of 1-Desacetyl 1-Propionyl Iloperidone. journalijcar.org The synthesis of this compound, identified chemically as 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one, involves the coupling of key intermediates.

A plausible synthetic approach would involve the reaction of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (B104605) with a suitable propoxy derivative bearing the 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety. The synthesis of the latter is a well-established process in the production of Iloperidone itself. researchgate.net

Investigation of Formation Mechanisms as a Process Impurity

During the synthesis of Iloperidone, several process-related impurities can be formed. Research has identified five previously unreported impurities and four known process-related substances during laboratory and pilot-scale production of Iloperidone. journalijcar.org The formation of this compound as a process impurity can be attributed to the presence of a corresponding starting material impurity. Specifically, if the starting material 1-(4-hydroxy-3-methoxyphenyl)ethanone contains the impurity 1-(4-hydroxy-3-methoxyphenyl)propan-1-one, this can lead to the formation of this compound through the standard synthetic pathway for Iloperidone.

The primary synthetic route for Iloperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone. researchgate.net If the propionyl analog of the latter is present, it will react in a similar manner to produce the target impurity.

Research into Degradation Pathways Leading to the Compound's Formation

Stress degradation studies of Iloperidone have been conducted to understand its stability profile under various conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies have shown that Iloperidone is susceptible to degradation under hydrolytic and oxidative conditions. nih.govresearchgate.net

Hydrolytic Degradation Studies

Iloperidone has been found to degrade under both acidic and basic hydrolytic stress conditions, while it remains stable under neutral hydrolysis. nih.govresearchgate.net Under acidic and basic conditions, several degradation products (DPs) are formed. One of the identified degradation products under basic hydrolysis is formed through the hydrolysis of the acetyl group of Iloperidone, followed by a reaction, which could potentially lead to related structures. While not explicitly identified as this compound, the conditions that promote hydrolysis of the parent molecule could create intermediates that might be involved in its formation if other reactive species are present.

Oxidative Degradation Studies

Under oxidative stress conditions, Iloperidone also undergoes degradation. nih.govresearchgate.net A specific degradation product, DP3, is formed under these conditions. The mechanism of oxidative degradation can involve various reactions, including hydroxylation and cleavage of ether linkages. While the direct formation of this compound via oxidative degradation of Iloperidone has not been reported, the potential for complex oxidative reactions to alter the side chain of the molecule exists.

Strategies for Mitigating Formation in Iloperidone Synthesis Research

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). nih.govregistech.com Several strategies can be employed to mitigate the formation of this compound during the synthesis of Iloperidone.

A primary strategy is the stringent control of starting materials. By ensuring the purity of 1-(4-hydroxy-3-methoxyphenyl)ethanone and minimizing the presence of its propionyl analog, the formation of the corresponding Iloperidone impurity can be significantly reduced. This requires the development of robust analytical methods to detect and quantify such impurities in the starting materials.

Process optimization is another key strategy. This involves a thorough understanding of the reaction kinetics and the influence of various process parameters on the formation of impurities. By optimizing factors such as reaction temperature, time, and the choice of solvents and reagents, the formation of unwanted by-products can be minimized. registech.com For instance, developing a robust and efficient process with high yield and purity is a primary goal in pharmaceutical manufacturing. researchgate.net

Finally, effective purification methods for the final API are essential to remove any impurities that may have formed. Techniques such as crystallization and chromatography can be employed to ensure that the final Iloperidone product meets the required purity specifications. journalijcar.org

Advanced Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

No specific HPLC or UHPLC methods for the detection, quantification, or chromatographic optimization of 1-Desacetyl 1-Propionyl Iloperidone (B1671726) have been documented in the available search results. While numerous methods exist for the parent drug, iloperidone, these cannot be directly attributed to its propionyl derivative without specific validation and study. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Identification

There is no available information on the use of LC-MS/MS or HRMS for the explicit identification of 1-Desacetyl 1-Propionyl Iloperidone. Studies on iloperidone metabolites and degradation products utilize these techniques, but the mass spectrometric data and fragmentation patterns for the requested compound are not described. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic data, such as NMR or IR, for the structural confirmation of this compound is not present in the searched literature.

Due to the absence of specific data for "this compound," the creation of data tables and a detailed discussion of research findings as requested is not feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. semanticscholar.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. semanticscholar.org

For the structural assignment of this compound, a battery of NMR experiments would be conducted. The process typically begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.

To definitively assign the structure, two-dimensional (2D) NMR techniques are indispensable. researchgate.net These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This spectrum correlates directly bonded proton and carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry of the molecule. hyphadiscovery.com

In the context of identifying an unknown impurity during the synthesis of iloperidone, these NMR techniques are applied systematically. semanticscholar.org The data obtained would be compared with the known spectra of iloperidone to pinpoint the structural modifications. For this compound, the key spectral features would be the absence of signals corresponding to the acetyl group and the appearance of new signals characteristic of a propionyl group. The precise chemical shifts and coupling patterns of the propionyl protons and carbons, along with their correlations to the rest of the molecule observed in HMBC spectra, would provide conclusive evidence for its structure. researchgate.nethyphadiscovery.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Structural Assignment This table is a hypothetical representation of the expected NMR data for this compound, based on the principles of NMR spectroscopy.

| Technique | Expected Observations for this compound | Structural Information Gained |

|---|---|---|

| ¹H NMR | Appearance of a triplet and a quartet in the aliphatic region, corresponding to the ethyl moiety of the propionyl group. Disappearance of the singlet corresponding to the acetyl methyl group of iloperidone. | Confirmation of the presence of a propionyl group and absence of the acetyl group. |

| ¹³C NMR | Appearance of new signals for the carbonyl, methylene, and methyl carbons of the propionyl group. Disappearance of the signals for the acetyl carbonyl and methyl carbons. | Corroborates the presence of the propionyl functional group at the carbon level. |

| HMBC | Correlations between the protons of the propionyl group and the carbonyl carbon, as well as correlations from the aromatic protons to the propionyl carbonyl carbon. | Confirms the attachment of the propionyl group to the phenoxy ring system. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjpn.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds. Each molecule possesses a unique fingerprint spectrum, making FTIR a valuable tool for the initial characterization of pharmaceutical impurities. semanticscholar.org

Table 2: Expected FTIR Absorption Bands for Functional Group Analysis This table illustrates the expected key FTIR absorption bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Ketone of Propionyl) | ~1680-1700 | Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Aliphatic) | ~2850-2960 | Stretching |

| C-O (Aromatic Ether) | ~1200-1250 | Stretching |

| C=C (Aromatic) | ~1450-1600 | Stretching |

Validation of Analytical Methods for Impurity Profiling

The validation of analytical procedures is a critical requirement of regulatory bodies to ensure that the methods used for quantifying impurities are reliable, reproducible, and fit for their intended purpose. europa.eucolumbiapharma.com For impurity profiling of iloperidone, this involves a series of experiments to demonstrate the method's performance characteristics.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comeuropa.eu In the context of impurity profiling for iloperidone, the analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate this compound from iloperidone and other potential process-related impurities and degradation products. researchgate.netrasayanjournal.co.in

Specificity is demonstrated by spiking the drug substance with known impurities and showing that the peaks are well-resolved from each other and from the main drug peak. europa.eucolumbiapharma.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak of the analyte is not co-eluting with other substances. europa.eu Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also conducted to ensure that the method can separate the drug from its degradation products. scispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.comscispace.com For impurity analysis, it is crucial that the LOQ is low enough to accurately measure impurities at the levels specified by regulatory guidelines, often 0.1% or lower relative to the active pharmaceutical ingredient (API). nih.gov

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3:1 commonly used for LOD and 10:1 for LOQ. researchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scispace.com

Table 3: Representative LOD and LOQ Values for Iloperidone Impurity Analysis by HPLC The data in this table are based on published validation studies for iloperidone and its impurities. researchgate.netrasayanjournal.co.in

| Parameter | Reported Value (µg/mL) | Reference |

|---|---|---|

| LOD | 0.01 - 0.0909 | researchgate.netrasayanjournal.co.in |

| LOQ | 0.03 - 0.3030 | researchgate.netrasayanjournal.co.in |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage of the impurity recovered is then calculated. ui.ac.id For impurities, the acceptance criteria for accuracy are often in the range of 80-120% recovery. ui.ac.id

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories (inter-laboratory studies). ui.ac.id

For impurity analysis, the RSD for precision studies should typically be less than a specified value, often around 5-15%, depending on the concentration of the impurity.

Table 4: Illustrative Accuracy and Precision Data for Iloperidone Impurity Analysis The data in this table are based on published validation studies for iloperidone and its impurities. researchgate.netrasayanjournal.co.in

| Parameter | Concentration Level | Acceptance Criteria | Typical Reported Values |

|---|---|---|---|

| Accuracy (% Recovery) | Low (e.g., LOQ) | 80 - 120% | 98.82 - 101.89% researchgate.netrasayanjournal.co.in |

| Medium (e.g., 100% of specification) | |||

| High (e.g., 120% of specification) | |||

| Precision (RSD %) | Multiple determinations | ≤ 15% | < 2% researchgate.netnih.gov |

Metabolism and Biotransformation Research Involving Iloperidone and Its Impurities

Identification of Biotransformation Products from Iloperidone (B1671726)

P88 (Reduced Iloperidone): This active metabolite is formed through the carbonyl reduction of iloperidone's acetophenone (B1666503) ring. nih.gov P88 exhibits a receptor binding profile that is comparable to the parent compound, iloperidone, suggesting it contributes significantly to the clinical effects. drugbank.com In individuals who are extensive metabolizers (EMs) of the CYP2D6 enzyme, P88 accounts for approximately 19.5% of the total plasma exposure, a figure that rises to 34% in poor metabolizers (PMs). drugbank.comnih.gov

P95: This metabolite is a product of hydroxylation mediated by the CYP2D6 enzyme. drugbank.comnih.gov Unlike P88, P95 is not considered active in the central nervous system (CNS) as it does not readily cross the blood-brain barrier. nih.gov However, it is the most abundant metabolite in terms of plasma concentration, representing about 47.9% of the area under the curve (AUC) in extensive metabolizers and 25% in poor metabolizers. drugbank.compsychopharmacologyinstitute.com

P89: A third, less prominent metabolic pathway involves O-demethylation, which is facilitated by the CYP3A4 enzyme, resulting in the metabolite P89. drugbank.comnih.gov

The compound 1-Desacetyl 1-Propionyl Iloperidone is not documented in scientific literature as a metabolite or biotransformation product of iloperidone. Instead, it is identified as a process-related impurity or a related substance that can arise during the synthesis of iloperidone. journalijcar.org Research focused on the impurity profile of iloperidone has led to the synthesis and characterization of several such compounds to ensure the quality and purity of the final active pharmaceutical ingredient. journalijcar.orgsemanticscholar.org One study identified five previously unreported related substances, including "Iloperidone related compound-1(I)," through the laboratory and pilot scale preparation of iloperidone. journalijcar.org

Table 1: Major Identified Biotransformation Products of Iloperidone

| Metabolite/Compound | Precursor | Formation Process | Key Characteristics | Citation |

| P88 | Iloperidone | Carbonyl Reduction | Active metabolite; contributes to clinical effect. | drugbank.comnih.gov |

| P95 | Iloperidone | CYP2D6-mediated Hydroxylation | Major metabolite by plasma exposure; not CNS active. | drugbank.comnih.govnih.gov |

| P89 | Iloperidone | CYP3A4-mediated O-demethylation | Product of a secondary metabolic pathway. | drugbank.comnih.gov |

| This compound | N/A (in vivo) | Chemical Synthesis | Process-related impurity, not a documented metabolite. | journalijcar.org |

Elucidation of Metabolic Pathways of Iloperidone and its Related Compounds

The metabolic clearance of iloperidone is governed by three primary biotransformation pathways occurring mainly in the liver. drugbank.comnih.gov

Carbonyl Reduction: This is a reversible step where the acetophenone group on the iloperidone molecule is reduced to form the alcohol metabolite, P88. nih.gov This pathway is significant as the resulting metabolite, P88, is pharmacologically active. drugbank.com

Hydroxylation: This pathway is predominantly mediated by the cytochrome P450 enzyme CYP2D6. It results in the formation of the major metabolite P95. psychopharmacologyinstitute.comnih.gov The efficiency of this pathway is highly dependent on an individual's genetic makeup for the CYP2D6 enzyme, leading to significant pharmacokinetic variability between poor and extensive metabolizers. nih.gov

O-Demethylation: A third pathway involves the removal of a methyl group from the methoxy (B1213986) side chain of iloperidone. This reaction is catalyzed by the CYP3A4 enzyme and produces the metabolite P89. drugbank.compsychopharmacologyinstitute.com

Currently, there is no available research detailing the metabolic pathways for This compound within a biological system, as it is primarily characterized as an impurity from the manufacturing process rather than a product of in vivo biotransformation. journalijcar.orgsemanticscholar.org Its structure suggests that if it were to be metabolized, it could potentially undergo similar reactions, but this remains speculative without direct scientific evidence.

Enzymatic Systems Involved in its Biotransformation in Research Models

Research, including in vitro studies using human liver microsomes and cDNA-expressed enzymes, has pinpointed the specific enzymatic systems responsible for iloperidone's metabolism. texas.gov

Cytochrome P450 2D6 (CYP2D6): This is a critical enzyme in the metabolism of iloperidone. nih.gov It is the primary catalyst for the hydroxylation pathway that produces the major metabolite, P95. drugbank.comnih.gov The polymorphic nature of the CYP2D6 gene results in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which is a major source of inter-individual variability in iloperidone's pharmacokinetics. nih.gov

Cytosolic Enzymes: The carbonyl reduction of iloperidone to the active metabolite P88 is carried out by cytosolic enzymes. researchgate.net

Studies in human hepatocytes have also shown that iloperidone can potently diminish the mRNA level and activity of CYP3A4, indicating a potential for drug-drug interactions. synzeal.com

No enzymatic studies have been published regarding the specific biotransformation of This compound .

Pharmacokinetic Research in Non-Human Systems Related to Impurity Formation/Fate

Pharmacokinetic studies in non-human models, such as rats, have been crucial for understanding the metabolism and disposition of iloperidone and for evaluating novel drug delivery systems. nih.gov For instance, a study in Wistar rats investigated iloperidone-loaded lipid nanoemulsions, which demonstrated a 2.47-fold improvement in oral bioavailability compared to a standard tablet suspension. nih.gov This highlights the significant first-pass metabolism iloperidone undergoes.

The elimination half-lives of iloperidone and its major metabolites have been characterized, showing dependency on CYP2D6 metabolizer status. psychopharmacologyinstitute.com

Table 2: Mean Elimination Half-Lives (Hours) in Extensive vs. Poor Metabolizers

| Compound | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Citation |

| Iloperidone | 18 | 33 | psychopharmacologyinstitute.comtexas.gov |

| P88 | 26 | 37 | psychopharmacologyinstitute.comtexas.gov |

| P95 | 23 | 31 | psychopharmacologyinstitute.comtexas.gov |

Research into the fate of impurities like This compound is primarily focused on their detection, synthesis, and characterization to control their levels in the final drug product, as mandated by regulatory guidelines. semanticscholar.org Studies describe the synthesis of such impurities to serve as reference standards for analytical method development and validation. synzeal.com There is a lack of published pharmacokinetic studies in non-human systems that specifically track the absorption, distribution, metabolism, and excretion (ADME) of This compound following administration. Its fate within a biological system is therefore not established.

Role in Impurity Standards and Reference Material Research

Development and Certification of Reference Standards for Iloperidone (B1671726) Impurities

The establishment of a reference standard for an impurity like 1-Desacetyl 1-Propionyl Iloperidone is a meticulous process that involves synthesis, isolation, and comprehensive characterization to confirm its identity and purity.

Synthesis and Isolation: The development of a reference standard begins with the chemical synthesis of the impurity. Researchers have designed alternative synthetic protocols for iloperidone and its impurities. chromatographyonline.com These synthetic routes are developed not only to produce the main API but also to intentionally generate its potential impurities for study. The synthesis of related substances of iloperidone has been described, involving multi-step chemical reactions. chromatographyonline.com Following synthesis, the target impurity, this compound, must be isolated and purified, often using chromatographic techniques like preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

Characterization and Certification: Once a highly pure sample is obtained, it undergoes rigorous analytical testing to confirm its structure and establish its purity. This characterization is crucial for its certification as a reference standard. The analytical techniques employed typically include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular structure. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure, including the connectivity of atoms. chromatographyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any residual starting materials or other impurities. nih.govnih.gov

Commercial suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) with their products. nih.gov This document includes the confirmed identity, the certified purity (often >98%), and the analytical data used for certification, ensuring the material is suitable for quantitative analysis.

Methodologies for Purity Assessment of Research-Grade Impurity Samples

The purity assessment of a research-grade sample of this compound is essential before it can be used as a reference standard. This assessment is typically performed using high-performance liquid chromatography (HPLC), a technique renowned for its ability to separate complex mixtures. nih.govnih.gov

Researchers have developed and validated several stability-indicating HPLC methods for the analysis of iloperidone and its impurities. rasayanjournal.co.in A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients.

A typical validated HPLC method for the analysis of iloperidone and its impurities would involve the following:

Column: A reverse-phase column, such as a C18 column, is commonly used. nih.gov

Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds from the column. nih.gov

Detection: A UV detector is often set at a specific wavelength (e.g., 215 nm or 274 nm) where the compounds absorb light, allowing for their detection and quantification. nih.gov

The performance of these methods is thoroughly validated according to ICH (International Council for Harmonisation) guidelines to ensure they are accurate, precise, linear, and specific for their intended purpose. nih.govnih.gov

Table 1: Example of Validated HPLC Method Parameters for Iloperidone Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | LiChrospher C18 (250 mm x 4.6 mm, 5µ) | |

| Mobile Phase | Acetonitrile, Methanol, Acetate Buffer (50:30:20 v/v/v) | |

| Flow Rate | 0.9 ml/min | |

| Detection Wavelength | 215 nm | |

| Linearity Range | 20-100 µg/ml | |

| Correlation Coefficient (r²) | 0.999 |

| Recovery | 98.82-100.48% | |

These validated methods are then used to assign a precise purity value to the research-grade sample of this compound, a critical step for its use as a certified reference standard.

Application in Pharmaceutical Quality Control Research and Impurity Profiling

Once a certified reference standard of this compound is available, it plays a vital role in the routine quality control of iloperidone drug substance and drug product. nih.gov Its primary application is in impurity profiling, which involves the identification and quantification of all impurities present in a sample. ijpsr.com

Forced Degradation Studies: To develop a comprehensive impurity profile, pharmaceutical products undergo forced degradation studies. rasayanjournal.co.in In these studies, the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally produce degradation products. A study on the stress degradation of iloperidone identified seven degradation products under various stress conditions. rasayanjournal.co.in An efficient UHPLC-MS method was developed to separate and characterize these products. rasayanjournal.co.in

Routine Quality Control: In a routine quality control setting, a validated stability-indicating HPLC method is used to analyze batches of iloperidone. nih.gov The reference standard of this compound is injected into the HPLC system to determine its retention time. When a batch of iloperidone is tested, any peak appearing at the same retention time is tentatively identified as this compound. By comparing the peak area of the impurity in the sample to the peak area of the certified reference standard of a known concentration, the exact amount of the impurity in the drug product can be calculated. nih.gov This ensures that the level of this impurity remains below the safety thresholds established by regulatory agencies like the FDA and ICH. ijpsr.com The availability of this reference standard is therefore crucial for ensuring the safety, quality, and efficacy of the final iloperidone medication. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Impurity Control and Minimization

The presence of impurities in an API is often a direct consequence of the synthetic route. The control of 1-Desacetyl 1-Propionyl Iloperidone (B1671726) formation necessitates a deep understanding of the reaction mechanisms involved in the synthesis of Iloperidone. Research in this area is moving towards proactive, rather than reactive, strategies for impurity management.

Future synthetic strategies will likely focus on:

Process Optimization: A critical examination of the Iloperidone synthesis pathway is the first step. For instance, if 1-Desacetyl 1-Propionyl Iloperidone is formed due to a side reaction with propionic acid or a related acylating agent present as a trace impurity in reagents or solvents, stringent purification of starting materials would be essential.

Alternative Synthetic Routes: Researchers are exploring alternative protocols for the synthesis of Iloperidone and its analogues to minimize the formation of specific impurities. journalijcar.org The development of a synthetic pathway that avoids the specific reaction conditions or intermediates leading to the formation of propionylated impurities is a key goal. This could involve using different protecting groups or activation agents that are less prone to side reactions.

Impurity Synthesis for Reference Standards: To accurately detect and quantify this compound, a pure reference standard is required. Research efforts include the deliberate synthesis of this and other potential impurities. semanticscholar.orgasianpubs.org This allows for the development of specific analytical methods and a better understanding of the impurity's properties. For example, studies on Iloperidone have involved the successful synthesis and characterization of at least seven process-related impurities, providing a blueprint for how to approach novel impurities like this compound. semanticscholar.orgasianpubs.org

Advanced Analytical Techniques for Comprehensive Impurity Profiling and Unknown Impurity Identification

The detection and characterization of trace-level impurities require sophisticated analytical methodologies. The standard for impurity profiling in pharmaceuticals is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Emerging research in this domain includes:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are invaluable for identifying unknown impurities. They provide highly accurate mass measurements, enabling the determination of elemental compositions for the impurity and its fragments, which is crucial for elucidating the structure of a novel compound like this compound.

Multi-dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolution compared to conventional 1D-LC. This is particularly useful for separating co-eluting peaks in complex impurity profiles, ensuring that a minor component like this compound is not masked by other related substances or degradation products.

Advanced NMR Techniques: While HRMS can provide a molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation. Techniques such as 2D-NMR (COSY, HSQC, HMBC) are critical for piecing together the exact chemical structure of a newly isolated impurity. semanticscholar.orgasianpubs.org

Method Validation: Any new analytical method must be rigorously validated according to ICH guidelines. researchgate.net This ensures the method is linear, accurate, precise, specific, and robust for its intended purpose of quantifying the impurity.

Below is a table summarizing typical HPLC conditions used for the analysis of Iloperidone and its related substances, which would serve as a starting point for developing a method for this compound.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Welchrom-C18 (150 mm × 4.6 mm, 5 µm) | C18 column |

| Mobile Phase | 0.02 M potassium dihydrogen phosphate (B84403) (pH 7.0) : acetonitrile (B52724) (50:50) | 20 mM phosphate buffer (pH 3) : acetonitrile (65:35) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 228 nm | 274 nm |

| Column Temperature | 30 °C | 35 °C |

In Silico Modeling for Predicting Formation, Stability, and Metabolic Fate of Related Compounds

Computational, or in silico, modeling is a rapidly advancing field that can predict the behavior of chemical compounds, saving significant time and resources in the laboratory.

For this compound, in silico tools could be applied to:

Predict Formation and Stability: Software can model reaction kinetics and thermodynamics to predict the likelihood of the formation of certain impurities under specific synthetic conditions. It can also be used to predict the degradation pathways and stability of the compound under various stress conditions (e.g., heat, light, pH).

Predict Metabolic Fate: The metabolism of Iloperidone is well-documented, proceeding primarily through carbonyl reduction (to P88), hydroxylation via CYP2D6 (to P95), and O-demethylation via CYP3A4 (to P89). tandfonline.compsychopharmacologyinstitute.com Based on this knowledge, metabolic prediction software can model how this compound would likely be metabolized by human enzyme systems. Given its structural similarity to Iloperidone, it would be expected to undergo similar biotransformations. These predictive models can identify potential metabolites that should be searched for in preclinical and clinical studies.

Exploration of Specific Preclinical Activities of Related Substances (if warranted by structural alerts or observed biological effects in research)

Any impurity that is structurally related to an active API must be evaluated for its own potential pharmacological activity. The presence of a "structural alert"—a chemical moiety known to be associated with biological activity—in this compound would warrant a preclinical investigation.

The research approach would involve:

Receptor Binding Assays: Iloperidone's therapeutic effect is believed to stem from its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. psychopharmacologyinstitute.comnih.gov Its major active metabolite, P88, has a receptor binding profile that is comparable to the parent drug. nih.gov A key research question would be to determine if this compound also binds to these or other receptors. A comprehensive receptor screening panel would be employed to assess its affinity for a wide range of targets.

Functional Assays: If binding affinity is established, functional assays would be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the specific receptor.

In Vivo Models: Should the in vitro data indicate significant biological activity, studies in animal models would be necessary to understand its physiological effects. For instance, long-term administration of Iloperidone has been shown to modulate the expression and activity of CYP2D enzymes in different brain regions, which may influence the synthesis of neurotransmitters like dopamine and serotonin. mdpi.com Similar investigations for a potentially active related substance would be crucial.

The table below shows the receptor binding affinities for Iloperidone and its major metabolites, illustrating the type of data that would be essential to generate for this compound.

| Receptor | Iloperidone (pKi, nM) | Metabolite P88-8991 (pKi, nM) | Metabolite P95-12113 (pKi, nM) |

|---|---|---|---|

| Serotonin 5-HT2A | 9.56 | Comparable to Iloperidone | 8.15 |

| Dopamine D2A | 7.80 | Comparable to Iloperidone | Low Affinity |

| Adrenergic alpha1 | 8.08 | Comparable to Iloperidone | 7.67 |

| Adrenergic alpha2C | 7.79 | Comparable to Iloperidone | 7.32 |

Data sourced from references psychopharmacologyinstitute.comnih.gov. pKi is the negative logarithm of the Ki (inhibition constant), where a higher value indicates stronger binding affinity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1-Desacetyl 1-Propionyl Iloperidone and its metabolites in pharmacokinetic studies?

- Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is validated for separating iloperidone from its metabolites and degradation products. The method achieves a resolution of >2.0 between peaks and reduces elution time from 17 minutes (HPLC) to 3 minutes (UPLC), improving efficiency for routine quality control. Ensure system suitability parameters (e.g., theoretical plates ≥2000, tailing factor ≤2.0) are met, and validate the method per ICH guidelines for accuracy (recovery 98–102%) and precision (RSD <2%) .

Q. How should researchers account for CYP2D6 polymorphisms in designing pharmacokinetic (PK) studies of iloperidone metabolites?

- Methodological Answer : Stratify participants by CYP2D6 phenotype (normal vs. poor metabolizers) using genotyping. Poor metabolizers (PMs) exhibit 47% higher AUC for iloperidone and 85% higher AUC for metabolite P88 compared to normal metabolizers. Adjust dosing regimens in PMs to avoid toxicity, particularly in populations with higher PM prevalence (e.g., 7% of White populations). Use population PK modeling to assess inter-individual variability and optimize sampling schedules .

Q. What in vitro assays are critical for assessing drug-drug interaction (DDI) risks with this compound?

- Methodological Answer : Conduct human liver microsome assays to evaluate inhibition/induction of cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4). Iloperidone does not inhibit or induce major CYP isoforms, but its weak P-glycoprotein (P-gp) inhibition may require transporter-mediated DDI studies. Use static or dynamic models (e.g., [I]/Ki ratio) to quantify interaction potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between short-term and long-term iloperidone studies?

- Methodological Answer : Apply pooled analysis of clinical trials to harmonize endpoints (e.g., PANSS-T scores). For example, short-term studies (4–6 weeks) may show weaker correlations between efficacy (PANSS-T reduction) and metabolic side effects (weight gain), while long-term data (52 weeks) reveal statistically significant but weak correlations (Pearson r = 0.1687 for iloperidone). Use mixed-effects models to adjust for confounding variables like dropout rates (e.g., 74% discontinuation in 18-month trials) and baseline severity .

Q. What experimental strategies improve specificity when developing radiotracers for α1-adrenoceptor imaging using iloperidone derivatives?

- Methodological Answer : Synthesize carbon-11 labeled iloperidone via one-step methylation for PET imaging. Validate target engagement by comparing baseline and blocking experiments in vivo (e.g., C57BL/6 mice). Monitor brain uptake kinetics (plateau at 5 min post-injection) and washout rates to confirm irreversible binding. Use autoradiography or ex vivo biodistribution studies to assess regional specificity, though homogeneous brain distribution may require adjunct tracers for subtype selectivity .

Q. How can disproportionality analysis of FAERS data identify novel adverse events (AEs) associated with iloperidone?

- Methodological Answer : Apply data mining algorithms (e.g., Reporting Odds Ratio, ROR; Information Component, IC) to FAERS datasets. Set thresholds for signal detection (e.g., ROR-1.96SE >1, IC-2SD >0). For iloperidone, signals include akathisia (ROR=43.15), priapism (ROR=425.7), and peripheral edema (IC=1.08). Validate signals using case-crossover studies or mechanistic assays (e.g., dopamine receptor binding assays for dyskinesia) .

Q. What statistical approaches address high discontinuation rates in antipsychotic trials involving iloperidone analogs?

- Methodological Answer : Use time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) to evaluate discontinuation due to inefficacy or side effects. For example, olanzapine’s longer time-to-discontinuation vs. quetiapine (P<0.001) highlights the need for covariate adjustment (e.g., baseline metabolic profiles). Sensitivity analyses (e.g., per-protocol vs. intent-to-treat) can mitigate bias from missing data .

Data Presentation Guidelines

- Tables : Include system suitability parameters (e.g., retention time, resolution) for analytical methods .

- Figures : Present PET imaging time-activity curves (TACs) with %ID/g for radiotracer kinetics .

- References : Follow APA format, prioritizing primary literature over reviews. Cite pharmacogenomic data from CYP2D6 studies and clinical trial pooling methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.